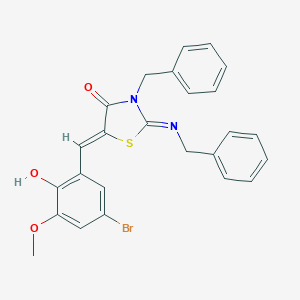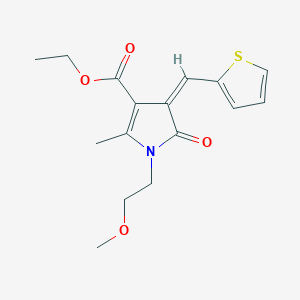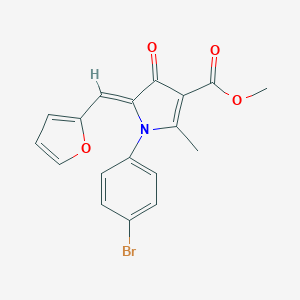
(2E,5Z)-3-benzyl-2-(benzylimino)-5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E,5Z)-3-benzyl-2-(benzylimino)-5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one is a highly potent and selective inhibitor of the enzyme protein tyrosine phosphatase 1B (PTP1B). PTP1B is a key regulator of insulin signaling and glucose homeostasis, making this compound a promising candidate for the treatment of type 2 diabetes and other metabolic disorders.
Wirkmechanismus
(2E,5Z)-3-benzyl-2-(benzylimino)-5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one works by inhibiting the activity of (2E,5Z)-3-benzyl-2-(benzylimino)-5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one, a key regulator of insulin signaling and glucose homeostasis. (2E,5Z)-3-benzyl-2-(benzylimino)-5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one dephosphorylates and inactivates the insulin receptor and other downstream signaling molecules, leading to insulin resistance and impaired glucose uptake. By inhibiting (2E,5Z)-3-benzyl-2-(benzylimino)-5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one, (2E,5Z)-3-benzyl-2-(benzylimino)-5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one enhances insulin signaling and glucose uptake, leading to improved glucose tolerance and insulin sensitivity.
Biochemical and Physiological Effects:
(2E,5Z)-3-benzyl-2-(benzylimino)-5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one has been shown to have several biochemical and physiological effects in animal studies. These include:
- Improved glucose tolerance and insulin sensitivity
- Reduced body weight and adiposity
- Increased energy expenditure and thermogenesis
- Enhanced lipid metabolism and reduced hepatic steatosis
- Improved endothelial function and reduced inflammation
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (2E,5Z)-3-benzyl-2-(benzylimino)-5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one is its high potency and selectivity for (2E,5Z)-3-benzyl-2-(benzylimino)-5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one inhibition. This makes it a valuable tool for studying the role of (2E,5Z)-3-benzyl-2-(benzylimino)-5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one in insulin signaling and glucose homeostasis. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in in vivo experiments.
Zukünftige Richtungen
There are several future directions for (2E,5Z)-3-benzyl-2-(benzylimino)-5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one research. These include:
- Optimization of the synthesis method to improve yield and solubility
- Development of more potent and selective (2E,5Z)-3-benzyl-2-(benzylimino)-5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one inhibitors based on the structure of (2E,5Z)-3-benzyl-2-(benzylimino)-5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one
- Evaluation of the long-term safety and efficacy of (2E,5Z)-3-benzyl-2-(benzylimino)-5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one in animal models and humans
- Investigation of the potential therapeutic applications of (2E,5Z)-3-benzyl-2-(benzylimino)-5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one in other metabolic disorders, such as obesity and non-alcoholic fatty liver disease
- Exploration of the molecular mechanisms underlying the biochemical and physiological effects of (2E,5Z)-3-benzyl-2-(benzylimino)-5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one on insulin signaling and glucose homeostasis.
Synthesemethoden
The synthesis of (2E,5Z)-3-benzyl-2-(benzylimino)-5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one involves the reaction of 2-aminothiazolidin-4-one with benzaldehyde and 5-bromo-2-hydroxy-3-methoxybenzaldehyde in the presence of acetic acid. The resulting product is a yellow crystalline solid with a melting point of 240-242°C.
Wissenschaftliche Forschungsanwendungen
(2E,5Z)-3-benzyl-2-(benzylimino)-5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications in type 2 diabetes and other metabolic disorders. In vitro studies have shown that this compound is a highly potent and selective inhibitor of (2E,5Z)-3-benzyl-2-(benzylimino)-5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one, which plays a critical role in insulin signaling and glucose homeostasis. Animal studies have demonstrated that (2E,5Z)-3-benzyl-2-(benzylimino)-5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one improves glucose tolerance and insulin sensitivity, and reduces body weight and adiposity in obese and diabetic mice.
Eigenschaften
Produktname |
(2E,5Z)-3-benzyl-2-(benzylimino)-5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one |
|---|---|
Molekularformel |
C25H21BrN2O3S |
Molekulargewicht |
509.4 g/mol |
IUPAC-Name |
(5Z)-3-benzyl-2-benzylimino-5-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H21BrN2O3S/c1-31-21-14-20(26)12-19(23(21)29)13-22-24(30)28(16-18-10-6-3-7-11-18)25(32-22)27-15-17-8-4-2-5-9-17/h2-14,29H,15-16H2,1H3/b22-13-,27-25? |
InChI-Schlüssel |
MLIGBCKOBCSVCV-RXVMHUJQSA-N |
Isomerische SMILES |
COC1=CC(=CC(=C1O)/C=C\2/C(=O)N(C(=NCC3=CC=CC=C3)S2)CC4=CC=CC=C4)Br |
SMILES |
COC1=C(C(=CC(=C1)Br)C=C2C(=O)N(C(=NCC3=CC=CC=C3)S2)CC4=CC=CC=C4)O |
Kanonische SMILES |
COC1=CC(=CC(=C1O)C=C2C(=O)N(C(=NCC3=CC=CC=C3)S2)CC4=CC=CC=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 4-chloro-3-(5-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}furan-2-yl)benzoate](/img/structure/B302345.png)
![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}-N'-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylene)acetohydrazide](/img/structure/B302348.png)
![methyl 2-chloro-4-{5-[(E)-{2-[(4-methoxyphenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}benzoate](/img/structure/B302349.png)

![(5Z)-5-[3-chloro-4-(prop-2-yn-1-yloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302354.png)



![5-[4-(Allyloxy)-3-ethoxy-5-iodobenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302361.png)


![N-(4-bromo-3-chlorophenyl)-2-{2-methoxy-4-[(E)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetamide](/img/structure/B302364.png)
![N-(3,4-dimethylphenyl)-2-{2-ethoxy-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetamide](/img/structure/B302365.png)
![N-(3,4-dimethylphenyl)-2-{2-methoxy-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetamide](/img/structure/B302366.png)